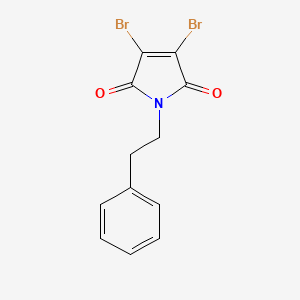

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- is a brominated maleimide derivative characterized by a pyrrole-2,5-dione core substituted with bromine atoms at positions 3 and 4, and a 2-phenylethyl group at position 1. The 2-phenylethyl moiety introduces lipophilicity, which may improve membrane permeability and target binding in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- typically involves the bromination of maleimide derivatives. One common method includes the reaction of maleic anhydride with p-aminoacetophenone to form the intermediate, which is then brominated using bromine to yield the final product . The reaction conditions often involve the use of solvents like methanol and require careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological targets, and activities of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- and related compounds:

Key Differences and Trends

The 2-phenylethyl group offers greater lipophilicity than the hydroxypropyl group in ’s compound, which could improve blood-brain barrier penetration but reduce water solubility .

Biological Targets: Kinase Inhibition: MI-1’s trifluorophenylamino group enables selective ATP-binding site interactions in kinases, while the target compound’s bromine substituents might favor irreversible inhibition via covalent bonding . Antiviral vs. Antitumor Activity: The pyrazole-dihydroisoxazole derivative in exhibits antiviral properties, whereas brominated analogs are more commonly associated with cytotoxicity, suggesting divergent structure-activity relationships .

Antimicrobial Potential: The hydroxypropyl derivative’s antimicrobial activity () contrasts with the brominated compound’s undefined scope, highlighting the role of polar substituents in microbial target engagement .

Biological Activity

Pyrrole-2,5-dione derivatives, particularly those substituted with bromine and phenylethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- , focusing on its anti-inflammatory, antibacterial, and anticancer activities as well as its interaction with biological molecules.

Chemical Structure and Synthesis

The compound Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has the following structural formula:

This compound can be synthesized through various methods involving the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with phenylethylamine derivatives. The synthesis typically involves refluxing the reactants in an appropriate solvent to yield the desired product.

1. Anti-inflammatory Activity

Research has demonstrated that pyrrole derivatives exhibit significant anti-inflammatory properties. In studies involving human peripheral blood mononuclear cells (PBMCs), compounds similar to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 1: Anti-inflammatory Effects of Pyrrole Derivatives

| Compound | Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| 2a | 10 | 25 | 30 |

| 2b | 50 | 50 | 55 |

| 3c | 100 | 85 | 80 |

The most pronounced effects were observed at higher concentrations (100 µg/mL), where significant inhibition was noted compared to standard anti-inflammatory agents like ibuprofen .

2. Antibacterial Activity

The antibacterial efficacy of pyrrole derivatives has been assessed against various strains including Staphylococcus aureus and Escherichia coli. The broth microdilution method revealed that these compounds possess broad-spectrum antibacterial activity.

Table 2: Antibacterial Efficacy of Pyrrole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that Pyrrole-2,5-dione derivatives can be potent agents against common bacterial pathogens .

3. Anticancer Activity

Pyrrole derivatives have also shown promise as anticancer agents. For instance, compounds structurally related to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- were evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3c | HepG-2 | 0.5 |

| 3d | MCF-7 | 0.8 |

| 3e | HCT116 | 1.0 |

The compound exhibited significant growth inhibition in liver and breast cancer cell lines compared to doxorubicin, a standard chemotherapeutic agent .

The biological activity of Pyrrole-2,5-dione derivatives is largely attributed to their ability to interact with critical biological targets such as protein kinases and lipid membranes:

- Tyrosine Kinase Inhibition: Some pyrrole derivatives have been identified as potential inhibitors of tyrosine kinases like EGFR and VEGFR2. Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding sites on these receptors .

- Membrane Interaction: The interaction with lipid bilayers leads to changes in membrane properties such as increased conductance and capacitance, indicating potential intercalation into the membrane which may disrupt cellular processes .

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in preclinical models:

- A study demonstrated that a related compound significantly reduced tumor growth in a rat model of chemically induced colon cancer .

- Another investigation reported that specific pyrrole derivatives exhibited antioxidant properties alongside their anticancer effects, suggesting a multifaceted mechanism of action that could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, as demonstrated for analogous maleimide derivatives using PdCl₂(dppf) catalysts and cyclic esters . Multi-component reactions (e.g., aniline, diethyl acetylenedicarboxylate, and aldehydes) may also be adapted, with optimization focusing on solvent polarity, temperature (e.g., 80–100°C), and catalyst loading to improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol is recommended .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and aromatic protons. For example, 1H NMR peaks at δ 7.2–7.5 ppm indicate phenylethyl groups, while bromine substituents deshield adjacent carbons in 13C NMR .

- FTIR : Identify carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀Br₂N₂O₂: 388.92) .

- X-ray crystallography : Resolve stereochemistry, as applied to structurally similar pyrrolidine-dione derivatives .

Q. What are the primary biological targets or mechanisms associated with this compound?

- Methodological Answer : Pyrrole-2,5-dione derivatives are reported as kinase inhibitors (e.g., GSK3β and PKC isoforms) . Screen activity using kinase inhibition assays (e.g., ATP-competitive ELISA) and validate via Western blotting for downstream targets like β-catenin . Apoptosis induction in cancer cells can be assessed via flow cytometry (Annexin V/PI staining) and DNA fragmentation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. apoptosis induction)?

- Methodological Answer : Contradictions may arise from off-target effects or cell-type specificity. Conduct dose-response studies to distinguish primary vs. secondary mechanisms. For example:

- Use siRNA knockdown of kinases (e.g., GSK3β) to isolate apoptotic pathways .

- Compare IC₅₀ values across assays: Low µM-range kinase inhibition may coexist with apoptosis at higher concentrations due to cytotoxicity .

Q. What computational strategies aid in predicting solubility and stability for formulation studies?

- Methodological Answer :

- DFT calculations : Model solvation energy and intermolecular interactions (e.g., π-π stacking of phenylethyl groups) to predict solubility .

- Hansen Solubility Parameters : Compare compound polarity (δD, δP, δH) with solvents like DMSO or PEG-400 for storage optimization .

- Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring can detect degradation products .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Electron-withdrawing groups : Bromine at positions 3/4 enhances electrophilicity, improving kinase binding . Replace bromine with chlorine or nitro groups to modulate reactivity .

- Phenylethyl substituents : Introduce para-substituents (e.g., -OCH₃, -F) to alter steric bulk and π-stacking interactions, as shown in related maleimide derivatives .

- In silico docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PKC isoforms) and prioritize synthetic targets .

Properties

CAS No. |

92751-35-4 |

|---|---|

Molecular Formula |

C12H9Br2NO2 |

Molecular Weight |

359.01 g/mol |

IUPAC Name |

3,4-dibromo-1-(2-phenylethyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

IOLRZTMTASEVCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.